6-benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC15287973
Molecular Formula: C24H24O3
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24O3 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 6-benzyl-3-tert-butyl-5,9-dimethylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C24H24O3/c1-14-17-12-19-20(24(3,4)5)13-26-21(19)15(2)22(17)27-23(25)18(14)11-16-9-7-6-8-10-16/h6-10,12-13H,11H2,1-5H3 |
| Standard InChI Key | OBNQJQKZALRZBD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
6-Benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one belongs to the furochromenone family, which combines a furan ring fused to a chromenone backbone. The chromenone system consists of a benzopyran-4-one core, while the furan ring introduces additional heterocyclic complexity. Key substituents include:
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A tert-butyl group at the 3-position, contributing steric bulk and lipophilicity.
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Methyl groups at the 5- and 9-positions, enhancing metabolic stability.
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A benzyl moiety at the 6-position, enabling π-π interactions with biological targets .
The three-dimensional arrangement of these groups creates a rigid, planar structure, as evidenced by computational models and X-ray crystallography data from analogous compounds.
Spectroscopic and Computational Data
Molecular Formula:
Molecular Weight: 360.4 g/mol
SMILES: CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC4=CC=CC=C4
InChIKey: OBNQJQKZALRZBD-UHFFFAOYSA-N
Predicted physicochemical properties include a logP value of ~4.2, indicating high lipophilicity, and a polar surface area of 50.2 Ų, suggesting moderate membrane permeability.
Synthesis and Chemical Reactivity
Multi-Step Synthetic Pathways
The synthesis of 6-benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves:
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Friedel-Crafts Acylation: To construct the chromenone backbone using resorcinol derivatives.
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Alkylation Reactions: Introducing the tert-butyl and benzyl groups via nucleophilic substitution.
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Cyclocondensation: Furan ring formation through acid-catalyzed cyclization.
Critical parameters include:
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Temperature: Reactions often proceed at 80–120°C to balance kinetics and selectivity.
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Catalysts: Lewis acids like AlCl₃ or BF₃·Et₂O facilitate key steps.
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Purification: Column chromatography with hexane/ethyl acetate gradients yields >95% purity.
Reactivity Profile
The compound exhibits moderate electrophilicity at the carbonyl group (C7), enabling:
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Nucleophilic Additions: With amines or alcohols under basic conditions.
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Ring-Opening Reactions: In strong acidic media, leading to dihydroxy intermediates.
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Photochemical Transformations: UV irradiation induces [2+2] cycloadditions in aprotic solvents.
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High (HIA >90%) |
| Blood-Brain Barrier Penetration | Moderate (LogBB = -0.4) |
| CYP2D6 Inhibition | Probable (Probability = 0.72) |
| Ames Mutagenicity | Negative |
These properties underscore its potential as a lead compound, though in vivo toxicology remains unstudied.
Industrial and Research Applications
Material Science Applications
The rigid aromatic system makes it a candidate for:
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Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.
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Luminescent Materials: Quantum yield of 0.38 in PMMA matrices under 365 nm excitation.
Chemical Biology Tools
Functionalization at C6 (benzyl) enables:
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Photoaffinity Labeling: Via diazirine-modified derivatives.
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Fluorescent Probes: Coupling with BODIPY fluorophores at the furan oxygen.
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